molecular formula C7H16ClNO2 B2769018 5-(Hydroxymethyl)piperidinyl methanol hydrocloride CAS No. 848070-04-2

5-(Hydroxymethyl)piperidinyl methanol hydrocloride

Cat. No.: B2769018
CAS No.: 848070-04-2
M. Wt: 181.66
InChI Key: OASRRWXKEIFOMR-UHFFFAOYSA-N
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Description

Piperidine derivatives are widely studied for their pharmacological properties, including roles as enzyme inhibitors, receptor modulators, or bioactive scaffolds .

Properties

IUPAC Name

[5-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-4-6-1-7(5-10)3-8-2-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASRRWXKEIFOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848070-04-2
Record name 5-(hydroxymethyl)piperidinyl methanol hydrocloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

5-(Hydroxymethyl)piperidinyl methanol hydrocloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of various piperidine derivatives, which are essential in the development of pharmaceuticals and agrochemicals.
  • Reactivity : Its hydroxymethyl group allows for further modifications, making it a versatile building block in organic synthesis.

Biology

  • Biological Activity : Research indicates that 5-(Hydroxymethyl)piperidinyl methanol hydrochloride may interact with biological targets, potentially influencing enzyme activities and receptor interactions. This interaction can lead to various biological effects, making it a candidate for further pharmacological studies.
  • Potential Therapeutic Uses : The compound is being explored for its potential therapeutic applications, particularly in drug design aimed at treating diseases such as HIV-1. Its structural attributes may enhance the efficacy of drug candidates targeting viral infections .

Medicine

  • Drug Development : The compound's ability to modulate biological pathways positions it as a promising candidate in drug development efforts. Its derivatives are being studied for their pharmacological properties, including anti-inflammatory and analgesic effects.
  • Safety and Efficacy Studies : Ongoing research focuses on assessing the safety profile and efficacy of formulations containing this compound, particularly in clinical settings .

Case Study 1: HIV-1 Research

Recent studies have utilized piperidine derivatives similar to 5-(Hydroxymethyl)piperidinyl methanol hydrochloride to develop compounds that expose vulnerable epitopes on HIV-1 envelope proteins. These compounds have shown promise in sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC), indicating their potential role in therapeutic strategies against HIV .

Case Study 2: Drug Design Innovations

Innovative approaches in drug design have integrated the use of piperidine scaffolds, including derivatives of 5-(Hydroxymethyl)piperidinyl methanol hydrochloride. These studies focus on enhancing receptor affinity and specificity, leading to the development of more effective treatments for central nervous system disorders .

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryIntermediate for synthesizing piperidine derivativesUsed in pharmaceutical synthesis
BiologyInteraction with biological targetsPotential anti-HIV activity
MedicineDrug development candidateStudies on anti-inflammatory properties

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)piperidinyl methanol hydrocloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Key Applications
5-(Hydroxymethyl)piperidinyl methanol HCl* Hypothetical: C₇H₁₄NO₂•HCl ~187.66 (estimated) Likely hydrophilic Expected hygroscopic Pharmaceutical intermediate
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Not reported Stable under standard conditions Synthetic intermediate
Pyridoxal HCl C₈H₁₀NO₃•HCl 233.63 Water (sparingly) Hygroscopic; 2–8°C storage Vitamin B6 standard
(5-Fluoropiperidin-3-yl)methanol HCl C₆H₁₁FNO•HCl ~183.62 (estimated) Methanol/water soluble Fluorine enhances stability Fluorinated drug synthesis

Research and Market Insights

  • Pyridoxal Hydrochloride: Global market projections (2020–2046) highlight its sustained demand in nutraceuticals and clinical diagnostics .
  • Piperidine Derivatives : Increasing use in CNS drug development due to their ability to cross the blood-brain barrier .
  • Safety Trends: Piperidine/pyrrolidine derivatives with polar substituents (e.g., hydroxymethyl) show improved toxicity profiles compared to non-polar analogs .

Biological Activity

5-(Hydroxymethyl)piperidinyl methanol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-(Hydroxymethyl)piperidinyl methanol hydrochloride is characterized by a piperidine ring with a hydroxymethyl group. This structural feature is significant as it influences the compound's interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of 5-(Hydroxymethyl)piperidinyl methanol hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The exact pathways affected by this compound depend on its application context. For instance, it may exhibit effects on cell signaling pathways that are crucial for cell survival and proliferation.

Anticancer Properties

Research has indicated that derivatives of piperidine, including 5-(Hydroxymethyl)piperidinyl methanol hydrochloride, may possess anticancer properties. A study demonstrated that certain piperidine derivatives can induce cell death through mechanisms such as methuosis—a form of cell death characterized by vacuolization—suggesting potential applications in cancer therapy .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that 5-(Hydroxymethyl)piperidinyl methanol hydrochloride may influence these systems, leading to potential applications in treating neurological disorders .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A series of piperidine derivatives were evaluated for their cytotoxic effects on glioblastoma cells. The results indicated that modifications to the piperidine structure significantly influenced cytotoxicity and the mechanism of action, highlighting the importance of structural variations in biological activity .
  • Receptor Interaction Studies : Investigations into the interaction of piperidine derivatives with G protein-coupled receptors (GPCRs) have shown that these compounds can act as antagonists or agonists depending on their structural configuration. This opens avenues for developing targeted therapies for conditions like asthma and chronic pain .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of piperidine analogs, including 5-(Hydroxymethyl)piperidinyl methanol hydrochloride. These studies demonstrated a reduction in inflammatory markers, suggesting therapeutic potential in inflammatory diseases .

Data Tables

Study Compound Biological Activity Mechanism
5-(Hydroxymethyl)piperidinyl methanol hydrochlorideInduces cell death in glioblastoma cellsMethuosis
Piperidine derivativesModulates neurotransmitter systemsReceptor interaction
Piperidine analogsAnti-inflammatory effectsInhibition of inflammatory pathways

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